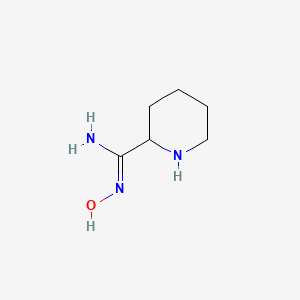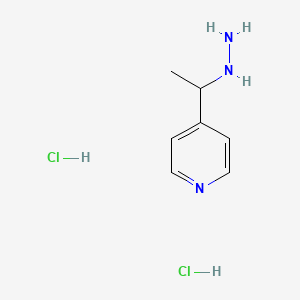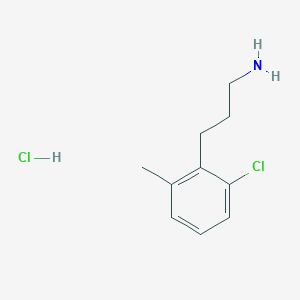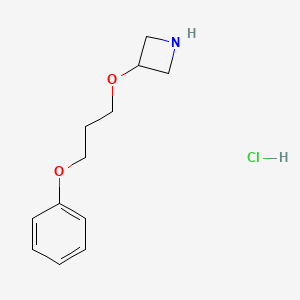
3-(3-フェノキシプロポキシ)アゼチジン塩酸塩
説明
3-(3-Phenoxypropoxy)azetidine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Phenoxypropoxy)azetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Phenoxypropoxy)azetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学的性質
“3-(3-フェノキシプロポキシ)アゼチジン塩酸塩”は、CAS登録番号1375472-91-5、分子量227.73です . 通常、4℃で保管され、粉末状です .
神経保護効果
“3-(3-フェノキシプロポキシ)アゼチジン塩酸塩”のようなアゼチジン誘導体の重要な応用の一つは、その神経保護効果です。 ある研究では、類似のアゼチジン誘導体の虚血/再灌流(I/R)脳損傷に対する潜在的なメカニズムと有益な効果を調査しました . この研究では、この化合物がアポトーシス損傷の抑制、炎症の調節、フリーラジカルのスカベンジング、酸化ストレスの改善、脳のエネルギー代謝の改善によって、I/R損傷からマウスの脳を保護できることがわかりました .
中枢神経系に焦点を当てたリードライクライブラリーの開発
“3-(3-フェノキシプロポキシ)アゼチジン塩酸塩”のようなアゼチジンベースの足場が、中枢神経系に焦点を当てたリードライクライブラリーの開発に報告されています . これらのライブラリーは、特に神経疾患に対する創薬および開発プロセスにおいて重要です。
アゼチジンの合成的側面
“3-(3-フェノキシプロポキシ)アゼチジン塩酸塩”を含むアゼチジンは非常に反応性が高く、合成化学において貴重です . アゼチジンはさまざまな反応を起こすことができ、複雑な分子の形成に貢献します .
特性
IUPAC Name |
3-(3-phenoxypropoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-5-11(6-3-1)14-7-4-8-15-12-9-13-10-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYDMZPZJMZVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCCOC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


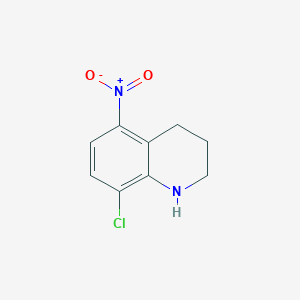
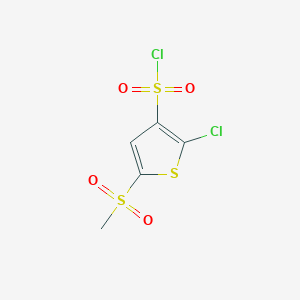



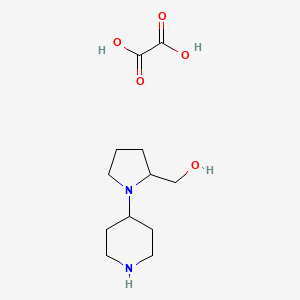

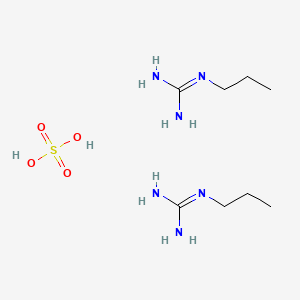
![2-{3-[(Ethylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1457370.png)
